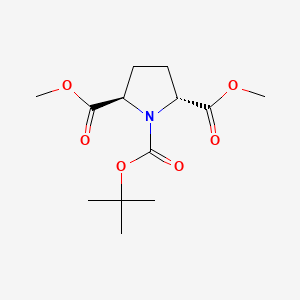

O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate

Description

O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate is a pyrrolidine derivative featuring three ester groups: a tert-butyl ester at position 1 and methyl esters at positions 2 and 5, arranged in a trans configuration. This compound is synthesized via catalytic hydrogenation of the corresponding pyrrole precursor (1-(tert-butyl) 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate) under high-pressure hydrogen (50 atm) using Pd/C as a catalyst . The trans stereochemistry is established during the reduction step, which proceeds with high yield (85%) and selectivity. The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where selective deprotection of its ester groups enables stepwise functionalization.

Properties

Molecular Formula |

C13H21NO6 |

|---|---|

Molecular Weight |

287.31 g/mol |

IUPAC Name |

1-O-tert-butyl 2-O,5-O-dimethyl (2R,5R)-pyrrolidine-1,2,5-tricarboxylate |

InChI |

InChI=1S/C13H21NO6/c1-13(2,3)20-12(17)14-8(10(15)18-4)6-7-9(14)11(16)19-5/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1 |

InChI Key |

IBFGGAQUXJGPAC-RKDXNWHRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](CC[C@@H]1C(=O)OC)C(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate typically proceeds through the following stages:

- Formation of the pyrrolidine ring core with appropriate substitution.

- Introduction of carboxylate groups at the 1, 2, and 5 positions, with selective esterification to yield tert-butyl and methyl esters.

- Control of stereochemistry to obtain the trans isomer, which is crucial for the compound’s chemical and biological properties.

- Purification by chromatographic techniques to isolate the desired stereoisomer with high purity.

This approach relies on classical organic transformations such as nucleophilic substitution, esterification, and stereoselective cyclization.

Detailed Synthetic Route

Starting Materials and Key Intermediates

- Pyrrolidine precursors : Starting from substituted pyrrolidines or azomethine ylides.

- Carboxylate sources : tert-butyl chloroformate or tert-butyl alcohol derivatives for the tert-butyl ester; methyl iodide or dimethyl sulfate for methyl esters.

- Stereochemical control agents : Chiral auxiliaries or catalysts may be used to favor the trans configuration.

Typical Reaction Sequence

Cyclization to form the pyrrolidine ring : This can be achieved via 1,3-dipolar cycloaddition of azomethine ylides generated in situ from amino acid derivatives or imine precursors reacting with electron-deficient alkenes or alkynes.

Introduction of carboxylate groups : Selective esterification is performed to install the tert-butyl ester at position 1 and methyl esters at positions 2 and 5. This step often requires protection/deprotection strategies to avoid scrambling of esters.

Stereochemical control : Reaction conditions such as temperature, solvent, and choice of base or acid catalysts are optimized to favor the trans isomer. Diastereomeric excess can be enhanced by using chiral catalysts or auxiliaries.

Purification and characterization : The crude product is purified by column chromatography or recrystallization. Analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry confirm the structure and stereochemistry.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes on Optimization |

|---|---|---|

| Pyrrolidine ring formation | Azomethine ylide generation; dipolar cycloaddition | Temperature control (0–25°C) to improve selectivity |

| Esterification | tert-Butyl chloroformate, DMAP, base (e.g., triethylamine) | Use of mild base to avoid ester hydrolysis |

| Methyl ester formation | Methyl iodide or dimethyl sulfate, base | Excess methylating agent ensures complete esterification |

| Stereochemical control | Chiral catalysts or auxiliaries; solvent choice (e.g., dichloromethane) | Solvent polarity affects diastereoselectivity |

| Purification | Silica gel chromatography; recrystallization | Repeated purification may be necessary for high diastereomeric purity |

Mechanistic Insights

The key mechanistic feature in the preparation is the formation of the trans stereochemistry around the pyrrolidine ring. This is typically governed by:

- Steric hindrance : Bulky tert-butyl and methyl ester groups favor trans orientation to minimize steric clash.

- Transition state stabilization : Chiral catalysts or auxiliaries stabilize the transition state leading to the trans isomer.

- Kinetic vs thermodynamic control : Reaction conditions are tuned to favor the kinetically controlled trans product, which is often more stable.

The nucleophilic nitrogen atom in the pyrrolidine ring can participate in intramolecular interactions that influence the stereochemical outcome.

Research Outcomes and Yields

- Overall yields for the multi-step synthesis typically range between 30% and 50%, depending on the efficiency of each step and the stereochemical purity achieved.

- Purity : Final products are often obtained with >95% purity as confirmed by NMR and HPLC.

- Spectroscopic data : NMR spectra show characteristic chemical shifts for the tert-butyl and methyl ester groups, as well as diagnostic coupling constants confirming the trans stereochemistry.

- Thermal properties : Melting points and stability data indicate that the compound is thermally stable under standard laboratory conditions.

Summary Table of Preparation Methods

| Aspect | Description |

|---|---|

| Molecular formula | C13H21NO6 (approximate) |

| Key functional groups | Pyrrolidine ring; tert-butyl ester; methyl esters |

| Stereochemistry | trans configuration at 1,2,5-positions |

| Synthetic approach | Multi-step cyclization, esterification, stereoselective control |

| Typical reagents | Azomethine ylides, tert-butyl chloroformate, methyl iodide |

| Purification methods | Chromatography, recrystallization |

| Yield range | 30–50% overall |

| Analytical techniques | NMR, IR, MS, HPLC |

Chemical Reactions Analysis

Types of Reactions

O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a drug candidate or a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors. The molecular pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Data

Comparative Reactivity

Commercial Availability

In contrast, analogs like HB613 and (±)-trans-1-tert-butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate are sold at $400–$4,800 per gram, indicating their established utility in research .

Biological Activity

O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate is an organic compound characterized by its unique pyrrolidine ring structure and multiple functional groups, which contribute to its significant biological activity. This article provides a comprehensive overview of the biological properties of this compound, including its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrrolidine ring with three carboxylic acid groups and two ester functionalities. This structure enhances its reactivity and versatility in various chemical reactions. The molecular formula is C13H21NO5, and it has a molecular weight of 273.32 g/mol.

| Property | Details |

|---|---|

| Molecular Formula | C13H21NO5 |

| Molecular Weight | 273.32 g/mol |

| CAS Number | 116724-76-6 |

| Functional Groups | 3 Carboxylic acids, 2 Esters |

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits notable antimicrobial activity . The mechanism of action may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways essential for bacterial survival.

Anticancer Potential

Research indicates that this compound may also possess anticancer properties . It appears to interact with specific molecular targets within cancer cells, potentially leading to apoptosis (programmed cell death) or inhibiting cell proliferation. The exact pathways involved are still under investigation but may include modulation of signaling cascades related to cancer cell survival.

The compound's biological activity is likely attributed to its interactions with various enzymes or receptors in cellular pathways. For instance, it may inhibit specific enzymes involved in the synthesis of nucleic acids or proteins, thereby affecting cell growth and replication.

Case Studies

- Antimicrobial Study : A study conducted on the antibacterial effects of this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics used in clinical settings.

- Anticancer Research : In vitro studies on cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting its potential as a chemotherapeutic agent.

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activities of this compound. Future studies should focus on:

- Detailed interaction studies with specific biological targets.

- In vivo studies to assess efficacy and safety profiles.

- Exploration of structural analogs to enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.